Tetrahydroxysqualene
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Overview
Description
Tetrahydroxysqualene is a complex organic compound characterized by its multiple double bonds and hydroxyl groups. This compound belongs to the class of polyprenyl alcohols, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents to form the carbon-carbon bonds, followed by oxidation and reduction reactions to introduce the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts and specific reaction conditions are employed to ensure the high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrahydroxysqualene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Tetrahydroxysqualene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential bioactive compound.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrahydroxysqualene involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
(6E,10E,14E,18E)-2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: Similar structure but lacks the hydroxyl groups.
(6E,10E,14E,18E)-2-Methoxy-2,6,10,15,19,23-hexamethyl-6,10,14,18,22-tetracosapentaen-3-ol: Contains a methoxy group instead of hydroxyl groups.
Uniqueness
The presence of multiple hydroxyl groups in Tetrahydroxysqualene makes it unique compared to similar compounds. These hydroxyl groups contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C30H50O4 |
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Molecular Weight |
474.7 g/mol |
IUPAC Name |
(6E,10E,14E,18E)-2,23-bis(hydroxymethyl)-6,10,15,19-tetramethyltetracosa-2,6,10,14,18,22-hexaene-1,24-diol |
InChI |
InChI=1S/C30H50O4/c1-25(13-7-15-27(3)17-9-19-29(21-31)22-32)11-5-6-12-26(2)14-8-16-28(4)18-10-20-30(23-33)24-34/h11-12,15-16,19-20,31-34H,5-10,13-14,17-18,21-24H2,1-4H3/b25-11+,26-12+,27-15+,28-16+ |
InChI Key |
YMMHDITUHQNNKU-DKTKHUEWSA-N |
SMILES |
CC(=CCCC=C(C)CCC=C(C)CCC=C(CO)CO)CCC=C(C)CCC=C(CO)CO |
Isomeric SMILES |
C/C(=C\CC/C=C(/CC/C=C(/CCC=C(CO)CO)\C)\C)/CC/C=C(/CCC=C(CO)CO)\C |
Canonical SMILES |
CC(=CCCC=C(C)CCC=C(C)CCC=C(CO)CO)CCC=C(C)CCC=C(CO)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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